molecular formula C8H5Br2FO2 B1409937 3,4-Dibromo-2-fluorophenylacetic acid CAS No. 1807033-82-4

3,4-Dibromo-2-fluorophenylacetic acid

Cat. No.: B1409937
CAS No.: 1807033-82-4
M. Wt: 311.93 g/mol
InChI Key: PJBHGVMTSFHDQR-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluorophenylacetic acid is an organic compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenylacetic acid backbone, making it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 2-fluorophenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen), solvents (ether, tetrahydrofuran), catalysts (palladium, platinum).

Major Products

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3,4-Dibromo-2-fluorophenylacetic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-fluorophenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-2-chlorophenylacetic acid
  • 3,4-Dibromo-2-iodophenylacetic acid
  • 3,4-Dibromo-2-methylphenylacetic acid

Uniqueness

3,4-Dibromo-2-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and binding affinity. The fluorine atom, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

2-(3,4-dibromo-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-2-1-4(3-6(12)13)8(11)7(5)10/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBHGVMTSFHDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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